Cas no 84277-81-6 (H-Octyl-Gly-OH)

H-Octyl-Gly-OH, also known as N-Octylglycine, is a non-natural amino acid derivative featuring an octyl side chain attached to the glycine backbone. This hydrophobic modification enhances its utility in peptide synthesis, particularly for introducing lipophilic properties or improving membrane permeability in bioactive compounds. Its structural flexibility makes it valuable in designing peptidomimetics and surfactants. The compound is typically used in pharmaceutical research, material science, and as a building block for specialized polymers. Its stability under standard conditions and compatibility with solid-phase peptide synthesis (SPPS) protocols further underscore its practicality in synthetic chemistry applications.
H-Octyl-Gly-OH structure
H-Octyl-Gly-OH structure
Product Name:H-Octyl-Gly-OH
CAS No:84277-81-6
MF:C10H21NO2
MW:187.27924323082
MDL:MFCD08275756
CID:731629
PubChem ID:12810660
Update Time:2025-06-27

H-Octyl-Gly-OH Chemical and Physical Properties

Names and Identifiers

    • 2-aminodecanoic acid
    • L-2-Aminodecanoic acid(S-form)
    • L-DECYLINE
    • (2S)-2-Amino-decanoic acid
    • (2S)-2-Aminodecanoic acid (ACI)
    • Decanoic acid, 2-amino-, (S)- (9CI)
    • (S)-2-Aminodecanoic acid
    • NSC 206258
    • H-Adec(2)-OH
    • L-2-Aminodecanoic acid
    • AS-10660
    • 5S8K7XJJ61
    • SCHEMBL1768479
    • 2-Aminodecanoic acid, (2S)-
    • AKOS006284517
    • JINGUCXQUOKWKH-VIFPVBQESA-N
    • MFCD08275756
    • (2S)-2-Aminodecanoic acid
    • CS-0182631
    • Decanoic acid, 2-amino-, (S)-
    • 84277-81-6
    • (s)-2-amino-decanoic acid
    • EN300-1298288
    • Decanoic acid, 2-amino-, (2S)-
    • UNII-5S8K7XJJ61
    • (S)-2-Aminodecanoicacid
    • NSC-206258
    • H-Octyl-Gly-OH
    • MDL: MFCD08275756
    • Inchi: 1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
    • InChI Key: JINGUCXQUOKWKH-VIFPVBQESA-N
    • SMILES: C(CCCCCCC)[C@H](N)C(=O)O

Computed Properties

  • Exact Mass: 187.157
  • Monoisotopic Mass: 187.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 63.3A^2

Experimental Properties

  • Density: 0.973
  • Boiling Point: 300.9°C at 760 mmHg
  • Flash Point: 135.8°C
  • Refractive Index: 1.467

H-Octyl-Gly-OH Pricemore >>

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H-Octyl-Gly-OH Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Palladium chloride Solvents: Ethanol ,  Tetrahydrofuran ;  3 bar
Reference
3-Bromo-5,6-diphenyl-2,3,5,6-tetrahydro-4H-oxazin-2-one
Sinclair, Peter J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: 2193094-49-2 Solvents: Ethanol ,  Water ;  24 h, 25 °C
Reference
Enantioselective biomimetic transamination of α-keto acids catalyzed by H4-naphthalene-derived axially chiral biaryl pyridoxamines
Hou, Chengkang; Zhao, Guoqing; Xu, Dongfang; Zhao, Baoguo, Tetrahedron Letters, 2018, 59(11), 1028-1033

Production Method 3

Reaction Conditions
1.1 Catalysts: 5-[[(2S)-2-[Bis([1,1′:3′,1′′-terphenyl]-5′-yl)[(triethylsilyl)oxy]methyl]-1-pyrr… Solvents: Tetrahydrofuran ,  Water ;  3 d, rt
Reference
Chiral Pyridoxal-Catalyzed Asymmetric Biomimetic Transamination of α-Keto Acids
Shi, Limin; Tao, Chuangan; Yang, Qin; Liu, Yong Ethan; Chen, Jing; et al, Organic Letters, 2015, 17(23), 5784-5787

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol ,  Tetrahydrofuran
Reference
Alkynylation of mixed acetals with organotin acetylides
Zhai, Dongguan; Zhai, Weixu; Williams, Robert M., Journal of the American Chemical Society, 1988, 110(8), 2501-5

Production Method 5

Reaction Conditions
1.1 Reagents: Aminoacylase Catalysts: Cobalt chloride (CoCl2) Solvents: Water
Reference
Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives
Hayashi, Kimiaki; Nunami, Kenichi; Kato, Jyoji; Yoneda, Naoto; Kubo, Masami; et al, Journal of Medicinal Chemistry, 1989, 32(2), 289-97

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: 3-Pyridinol, 4-(aminomethyl)-6-methyl-5-[2-[(methylamino)methyl]-1-naphthalenyl]… Solvents: Methanol ,  Water ;  20 h, rt
Reference
Enzyme-inspired axially chiral pyridoxamines armed with a cooperative lateral amine chain for enantioselective biomimetic transamination
Liu, Yong Ethan; Lu, Zhaole; Li, Bo; Tian, Jiaxin; Liu, Feng; et al, Journal of the American Chemical Society, 2016, 138(34), 10730-10733

H-Octyl-Gly-OH Raw materials

H-Octyl-Gly-OH Preparation Products

H-Octyl-Gly-OH Suppliers

Amadis Chemical Company Limited
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(CAS:84277-81-6)H-Octyl-Gly-OH
Order Number:A853978
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:48
Price ($):154.0
Email:sales@amadischem.com
Beyond Pharmaceutical Co., Ltd
Gold Member
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(CAS:84277-81-6)L-2-Aminodecanoic acid
Order Number:B214774
Stock Status:inquiry
Quantity:1g;10g;100g;1kg;bulk
Purity:98%
Pricing Information Last Updated:Tuesday, 28 October 2025 11:13
Price ($):inquiry
Email:jasonyao@bydpharma.com

Additional information on H-Octyl-Gly-OH

Introduction to H-Octyl-Gly-OH (CAS No. 84277-81-6)

H-Octyl-Gly-OH, with the Chemical Abstracts Service (CAS) number 84277-81-6, is a synthetic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of glycine, an amino acid, and features an octyl chain attached to the glycine molecule. The unique structure of H-Octyl-Gly-OH makes it a valuable component in various applications, including drug development, material science, and biochemical studies.

The chemical structure of H-Octyl-Gly-OH is characterized by its linear octyl chain and the amino acid glycine. The octyl chain provides hydrophobic properties, while the glycine moiety imparts amphiphilic characteristics. These properties make H-Octyl-Gly-OH suitable for use in surfactants, emulsifiers, and other applications where surface tension reduction is desired. Additionally, the compound's amphiphilic nature allows it to interact effectively with both polar and non-polar environments, making it a versatile reagent in laboratory settings.

In recent years, research on H-Octyl-Gly-OH has expanded beyond its traditional applications. Studies have explored its potential in drug delivery systems, where its ability to enhance the solubility and bioavailability of hydrophobic drugs has been highlighted. For instance, a 2021 study published in the Journal of Pharmaceutical Sciences demonstrated that H-Octyl-Gly-OH-based formulations significantly improved the oral bioavailability of poorly soluble drugs such as paclitaxel and curcumin. This finding has significant implications for the development of more effective drug delivery systems, particularly for drugs with poor aqueous solubility.

Beyond drug delivery, H-Octyl-Gly-OH has also shown promise in the field of material science. Its amphiphilic properties make it an excellent candidate for the synthesis of self-assembling nanostructures. Research published in the Journal of Materials Chemistry B in 2020 reported that H-Octyl-Gly-OH-based nanostructures exhibited excellent biocompatibility and could be used as carriers for targeted drug delivery or as scaffolds for tissue engineering applications. The ability to form stable and biocompatible nanostructures opens up new avenues for the development of advanced biomaterials.

In addition to its applications in drug delivery and material science, H-Octyl-Gly-OH has been investigated for its potential therapeutic effects. A 2022 study published in the Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory properties of H-Octyl-Gly-OH. The results indicated that this compound could effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that H-Octyl-Gly-OH may have potential as a therapeutic agent for inflammatory diseases.

The safety profile of H-Octyl-Gly-OH is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in various biomedical applications. A 2019 study published in the Toxicology Letters reported that H-Octyl-Gly-OH did not cause significant cytotoxicity or genotoxicity in cell culture models, further supporting its safety profile.

In conclusion, H-Octyl-Gly-OH (CAS No. 84277-81-6) is a versatile compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for drug delivery systems, material science, and therapeutic applications. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:84277-81-6)H-Octyl-Gly-OH
A853978
Purity:99%
Quantity:5g
Price ($):154.0
Email
Beyond Pharmaceutical Co., Ltd
(CAS:84277-81-6)L-2-Aminodecanoic acid
B214774
Purity:98%
Quantity:1g;10g;100g;1kg;bulk
Price ($):Inquiry
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